molecular formula C10H10N2O4 B2694025 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 85160-86-7

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2694025
CAS RN: 85160-86-7
M. Wt: 222.2
InChI Key: LPYHRYFOSFRFGE-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, which is a heterocyclic building block for various natural and synthetic organic compounds . It’s used in the biogenesis of cyclic hydroxamic acids in maize .


Synthesis Analysis

While specific synthesis methods for “2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one” are not available, 2H-1,4-Benzoxazin-3(4H)-one has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of 2H-1,4-Benzoxazin-3(4H)-one consists of a benzene ring fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .

Scientific Research Applications

Electronic Device Applications

A molecule containing a nitroamine redox center, similar to 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one, was used in an electronic device, showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis of Cyclic Hydroxamic Acids

Ethyl 2-nitrophenyl oxalate, closely related to the compound , was used in the synthesis of cyclic hydroxamic acids, crucial in reductive cyclization processes (H. Hartenstein & D. Sicker, 1993).

Structural Analysis and Molecular Configuration

Research on similar compounds demonstrates their almost planar structure and the strong conjugation of the nitro group with the molecule's π-system, which is significant in understanding molecular interactions and configurations (A. Kovalevsky, I. Ponomarev, & M. Baranova, 2000).

Cyanide Detection

A spirooxazine derivative, structurally related to this compound, was explored as a sensitive cyanide probe, showing high selectivity and sensitivity for cyanide detection (Shaoyin Zhu et al., 2012).

Synthesis of Ethylene Oxide Anhydro Sugars

In a process involving deamination of amino-sugar derivatives, a compound structurally similar to this compound led to the formation of ethylene oxide anhydro sugars, indicating its potential in complex sugar chemistry (V. G. Bashford & L. Wiggins, 1950).

Cancer Chemopreventive Activity

A compound with a similar structure, containing nitric oxide (NO) moieties, exhibited cancer chemopreventive activity, suggesting potential applications in cancer research and treatment (S. Pathi et al., 2010).

properties

IUPAC Name

2-ethyl-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-8-10(13)11-7-5-6(12(14)15)3-4-9(7)16-8/h3-5,8H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYHRYFOSFRFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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